molecular formula C7H10N4O B12125025 Propanamide, 3-amino-N-2-pyrimidinyl- CAS No. 90303-24-5

Propanamide, 3-amino-N-2-pyrimidinyl-

Cat. No.: B12125025
CAS No.: 90303-24-5
M. Wt: 166.18 g/mol
InChI Key: GMIUREFBOUDZBQ-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) and Propanamide Moieties in Contemporary Chemical and Biological Research

The pyrimidine scaffold and the propanamide group are fundamental components in the landscape of organic and medicinal chemistry, each contributing unique properties to the molecules they form.

The pyrimidine ring system is a six-membered heterocycle with two nitrogen atoms and is of profound biological importance. juniperpublishers.com Its significance is most notably demonstrated by its presence as a core component of the nucleobases cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. researchgate.netwikipedia.org This natural prevalence has established the pyrimidine nucleus as a "privileged scaffold" in medicinal chemistry, inspiring the synthesis of a vast array of derivatives. researchgate.net Research has shown that these derivatives possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. wjarr.comnih.govresearchgate.net The versatility of the pyrimidine ring allows for substitutions at various positions, greatly influencing its biological function and making it a promising lead structure for drug discovery. nih.govwisdomlib.org

The propanamide moiety, the amide derivative of propanoic acid, is also a significant structural unit in chemical and biological research. wikipedia.org As a simple mono-substituted amide, it serves as a versatile building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals. wikipedia.orgsolubilityofthings.com The amide bond is a critical functional group in peptides and proteins, and its presence in smaller molecules can facilitate interactions with biological targets. Propanamide derivatives have been investigated for various therapeutic applications, with some studies exploring their potential as anti-inflammatory agents and for the treatment of diseases related to insulin (B600854) resistance. solubilityofthings.comgoogle.com Sulfonamide-propanamide conjugates have also been developed as potential dual inhibitors for enzymes like urease and cyclooxygenase-2. nih.gov

The combination of these two moieties into a single molecule, such as in pyrimidinyl-amides, creates compounds with unique structural and electronic properties, making them subjects of interest in the development of novel therapeutic agents. nih.gov

Table 1: Selected Biological Activities of Pyrimidine Derivatives

Biological Activity Description References
Anticancer Pyrimidine-based antimetabolites like 5-fluorouracil (B62378) are used in chemotherapy. researchgate.net researchgate.netorientjchem.orgignited.in
Antibacterial Various substituted pyrimidines show significant activity against bacterial strains. wjarr.comresearchgate.net wjarr.comresearchgate.netorientjchem.org
Antifungal Fluorinated pyrimidines such as Flucytosine are used to treat systemic fungal infections. wjarr.com wjarr.comresearchgate.netorientjchem.org
Antiviral Pyrimidine derivatives are found in antiviral drugs, including those for HIV and Hepatitis B. juniperpublishers.comresearchgate.net juniperpublishers.comresearchgate.netignited.in
Anti-inflammatory Certain pyrimidine structures have been reported to possess significant anti-inflammatory properties. wisdomlib.org nih.govwisdomlib.org

Historical Context and Evolution of Pyrimidinyl-Amide Chemistry

The history of pyrimidine chemistry dates back to the 19th century. While pyrimidine derivatives like alloxan (B1665706) were known earlier, the term "pyrimidine" was first coined by Pinner in 1884. wikipedia.orgumich.edu A key milestone was the laboratory synthesis of barbituric acid from urea (B33335) and malonic acid by Grimaux in 1879. wikipedia.org The subsequent discovery of pyrimidine bases as fundamental components of nucleic acids solidified the importance of this class of compounds, spurring extensive research into their synthesis and properties. researchgate.net

The evolution of pyrimidine chemistry has been marked by the development of increasingly sophisticated synthetic methods. Early work focused on creating the core ring system, while later research explored the functionalization of the ring to create a diverse range of derivatives. umich.eduorganic-chemistry.org The principal synthesis of pyrimidines typically involves the cyclization of β-dicarbonyl compounds with N-C-N compounds like amidines, urea, or guanidines. wikipedia.org

The specific field of pyrimidinyl-amide chemistry represents a more recent branch of this evolution, focusing on the covalent linkage of an amide group to a pyrimidine ring. This area of research is driven by the goal of combining the recognized biological potential of the pyrimidine scaffold with the structural and functional characteristics of the amide bond. nih.gov Synthetic strategies have been developed to achieve this linkage efficiently. One modern approach describes the direct condensation of N-vinyl or N-aryl amides with nitriles, activated by reagents like trifluoromethanesulfonic anhydride, to form pyrimidine products in a single step. organic-chemistry.orgresearchgate.net Such methods allow for the modular construction of complex molecules, enabling chemists to systematically explore the structure-activity relationships of novel pyrimidine amide derivatives, such as those investigated for potential antiallergic properties. nih.gov

Structural Framework of Propanamide, 3-amino-N-2-pyrimidinyl- within the Landscape of Heterocyclic Compounds and Amino Acid Derivatives

The chemical identity of Propanamide, 3-amino-N-2-pyrimidinyl- is defined by its unique structural assembly, which places it at the intersection of heterocyclic compounds and amino acid derivatives.

The molecule's full IUPAC name is 3-amino-N-(pyrimidin-2-yl)propanamide . Its structure consists of a three-carbon propanamide chain. An amino group (-NH₂) is attached to the third carbon (C3) of the propane (B168953) backbone, and the nitrogen atom of the amide group is bonded to the second carbon (C2) of a pyrimidine ring.

As an Amino Acid Derivative: The core of the side chain, 3-aminopropanamide, is a direct derivative of the natural amino acid β-alanine (3-aminopropanoic acid). Amino acids and their derivatives are fundamental to biology and are increasingly used as scaffolds in modern drug design to enhance structural complexity and biological activity. mdpi.com The structural similarity to a natural amino acid suggests that the molecule may interact with biological systems, such as enzymes or transporters, that recognize amino acid-like structures. This dual classification highlights the hybrid nature of the compound, designed to leverage the chemical features of both its heterocyclic and amino acid-derived components.

Table 2: Physicochemical Properties of a Structurally Related Compound: 3-Amino-3-cyclopropyl-N-(pyrimidin-2-yl)propanamide Note: Data for the exact title compound is not readily available. The following data for a close structural analog is provided for illustrative purposes.

PropertyValueReference
Molecular FormulaC₁₀H₁₄N₄O sigmaaldrich.com
Molecular Weight206.24 g/mol sigmaaldrich.com
FormSolid sigmaaldrich.com
InChI KeyITGGRHLDLQPBRG-UHFFFAOYSA-N sigmaaldrich.com
SMILES StringNC(CC(NC1=NC=CC=N1)=O)C2CC2 sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90303-24-5

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

3-amino-N-pyrimidin-2-ylpropanamide

InChI

InChI=1S/C7H10N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2-3,8H2,(H,9,10,11,12)

InChI Key

GMIUREFBOUDZBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CCN

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Propanamide, 3 Amino N 2 Pyrimidinyl

Elucidation of Reaction Mechanisms for Synthetic Transformations

Mechanistic studies are fundamental to understanding and optimizing the synthesis of complex molecules. For a compound like Propanamide, 3-amino-N-2-pyrimidinyl-, synthetic transformations would likely target the functional groups present: the primary amino group, the secondary amide, and the pyrimidine (B1678525) ring.

Direct C-H amination is a powerful tool for the formation of carbon-nitrogen bonds, offering a more atom-economical route compared to traditional methods. While no specific studies on Propanamide, 3-amino-N-2-pyrimidinyl- exist, research on related N-aryl amides and aliphatic chains provides insight into potential mechanisms.

Photochemical methods can facilitate C-H amination of amides using N-haloimides. nih.gov This process can occur under metal-free conditions, often initiated by visible light. nih.gov The proposed mechanism typically involves the formation of a radical intermediate at the carbon adjacent to the amide nitrogen, followed by a radical-radical coupling to form the aminated product. nih.gov The regioselectivity of such reactions is a key area of investigation. nih.gov

Intramolecular cyclization is a common strategy for constructing heterocyclic rings. For Propanamide, 3-amino-N-2-pyrimidinyl-, the primary amino group could potentially act as a nucleophile, attacking the pyrimidine ring or the amide carbonyl under certain conditions.

Studies on substituted aminopyrimidines have shown that intramolecular S_NAr (nucleophilic aromatic substitution) reactions can lead to the formation of fused ring systems. nih.gov The reaction of a tethered amino group with a halogenated pyrimidine, for instance, can result in cyclization. nih.gov In other systems, the cyclocondensation of acylethynylpyrroles with guanidine (B92328) proceeds via nucleophilic addition to the triple bond, followed by an intramolecular cyclization involving a carbonyl group to form an aminopyrimidine ring. mdpi.com Research on other aminopyrimidine derivatives has demonstrated that intramolecular cyclization can be induced by various reagents to produce bicyclic and polycyclic structures. researchgate.net

Studies of Intramolecular Rearrangements and Ring Transformations

Intramolecular rearrangements can lead to the formation of structural isomers, often through complex mechanistic pathways. The Dimroth rearrangement is a well-known transformation in pyrimidine chemistry, involving the transposition of endocyclic and exocyclic nitrogen atoms and their substituents. nih.govrsc.org This rearrangement typically occurs under acidic or basic conditions and proceeds through a ring-opening and ring-closing sequence. nih.gov While this has been observed for various pyrimidine derivatives, including nucleosides and fused pyrimidine systems, its applicability to Propanamide, 3-amino-N-2-pyrimidinyl- has not been investigated. nih.govrsc.org

Chemical Biotransformation Pathways (Excluding Pharmacokinetics and Disposition)

Biotransformation reactions are crucial for the metabolism of xenobiotics. These are typically enzymatic processes that modify the chemical structure of a compound.

Glutathione (B108866) S-transferases (GSTs) are a major family of phase II detoxification enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic substrates. nih.govencyclopedia.pub This process generally serves to detoxify reactive electrophiles by increasing their water solubility and facilitating their excretion. nih.gov

The general mechanism of GST-catalyzed conjugation involves the activation of the thiol group of GSH by the enzyme, followed by a nucleophilic attack on an electrophilic center of the substrate. youtube.com For a molecule like Propanamide, 3-amino-N-2-pyrimidinyl-, it would first need to be metabolized to an electrophilic intermediate to become a substrate for GSTs. The pyrimidine ring, being electron-deficient, could potentially be a site for such reactions after appropriate activation. wikipedia.org The resulting glutathione conjugate would then be a substrate for further metabolism in the mercapturic acid pathway. nih.gov

It is important to reiterate that the specific biotransformation of Propanamide, 3-amino-N-2-pyrimidinyl- by glutathione S-transferases has not been reported in the scientific literature.

Structure Activity Relationship Sar Studies of Propanamide, 3 Amino N 2 Pyrimidinyl Derivatives

Methodologies for Systematic SAR Elucidation

The systematic elucidation of SAR for Propanamide, 3-amino-N-2-pyrimidinyl- derivatives employs a combination of synthetic, biological, and computational methodologies. A primary approach involves the synthesis of compound libraries where specific parts of the molecule are systematically varied.

Synthetic and Screening Approaches:

Library Synthesis: Researchers synthesize libraries of analogs to probe the SAR of a particular scaffold. nih.gov For instance, in the development of aryl 2-aminopyrimidine (B69317) (2-AP) analogs, a library of 18 compounds was created to explore different orientations and substitutions. nih.gov This often involves varying substituents on the pyrimidine (B1678525) ring and the phenyl group to understand their impact on activity.

Biological Assays: The synthesized compounds are then subjected to a battery of biological assays to determine their activity. For antimicrobial agents, common preliminary methods include agar (B569324) well diffusion and agar dilution to determine the minimum inhibitory concentration (MIC) against various bacterial strains. auctoresonline.org For enzyme inhibitors, radiometric filter binding assays are utilized to calculate IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Computational and In Silico Methods:

Molecular Modeling: Computational techniques are frequently used to predict the three-dimensional structures of compounds and their interactions with biological targets. mdpi.comnih.gov Methods like energy minimization and low mode molecular dynamics, often under forcefields such as AMBER10:EHT, help in understanding the preferred conformations of the molecules. mdpi.comnih.gov

In Silico Screening: Virtual screening and molecular docking can predict the binding modes of derivatives within the active site of a target protein, such as a kinase or enzyme. nih.gov This allows for the rationalization of observed SAR and the pre-selection of candidate structures for synthesis, saving time and resources.

By integrating these methodologies, a comprehensive understanding of the SAR can be built. For example, a study on 3-aminopyrazine-2-carboxamides, which are structurally related to the propanamide series, subdivided their derivatives into benzyl (B1604629), alkyl, and phenyl series to systematically investigate the effect of the carboxamide substituent on antimicrobial activity. mdpi.comnih.gov This systematic approach is crucial for identifying the key structural features required for the desired biological effect.

Influence of Substituent Modifications on Molecular Interactions

The biological activity of Propanamide, 3-amino-N-2-pyrimidinyl- derivatives is highly sensitive to the nature and position of substituents on the core structure. Modifications can dramatically alter molecular interactions with the biological target, thereby influencing potency and selectivity. Reviews of pyrimidine derivatives have consistently concluded that the position of substituents on the pyrimidine nucleus is a major determinant of biological activity. nih.gov

Substitutions on the Pyrimidine and Associated Rings:

Halogenation: The addition of halogen atoms can significantly impact activity. In one study of 2-aminopyrimidine derivatives designed as MRSA biofilm inhibitors, compounds containing 3,5-dichloro or 3,5-dibromo substitutions on an associated phenyl ring showed the highest activity. nih.gov Specifically, the 3,5-dibromo analog (compound 8g) had an IC₅₀ of 17.4 ± 6.4 μM. nih.gov In a different series of kinase inhibitors, moving a chloro group from the 4-position to the 3-position of a benzyl ring reduced both affinity and selectivity, while a 2-chlorobenzyl analog recovered selectivity. nih.gov Combining 2- and 4-chloro substituents resulted in a 150-fold increase in selectivity. nih.gov

Alkoxy and Lipophilic Groups: The introduction of electron-donating groups like methoxy (B1213986) (OCH₃) or bulky lipophilic groups can also modulate activity. For certain pyridine (B92270) derivatives, increasing the number of OMe groups was found to decrease the IC₅₀ value, indicating enhanced antiproliferative activity. mdpi.com In a series of kinase inhibitors, the addition of a large, lipophilic 4-tert-butyl substituent also conferred high selectivity for the target kinase. nih.gov

Alkyl Chains: For some antimicrobial 3-aminopyrazine-2-carboxamide (B1665363) derivatives, a clear trend was observed where antibacterial and antimycobacterial activity increased with the lengthening of an alkyl side chain. mdpi.comnih.gov

The following table summarizes the effect of various substituent modifications on the biological activity of related pyrimidine derivatives.

Compound Series Substituent Modification Observed Effect on Activity Reference
Aryl 2-Aminopyrimidines3,5-dibromo on phenyl ringHighest activity (IC₅₀ = 17.4 μM) nih.gov
4-Benzyl-piperidin-4-amines2,4-dichloro on benzyl ring~150-fold increase in selectivity nih.gov
4-Benzyl-piperidin-4-amines4-tert-butyl on benzyl ringHigh selectivity for PKB nih.gov
Pyridine DerivativesIncreased number of OMe groupsIncreased antiproliferative activity (lower IC₅₀) mdpi.com
3-Aminopyrazine-2-carboxamidesIncreased length of alkyl chainIncreased antibacterial activity mdpi.comnih.gov

These examples underscore the principle that even minor modifications to the substituents can lead to significant changes in biological outcomes by altering factors such as binding affinity, steric hindrance, and electronic properties.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis aims to understand the energetically preferred shapes of a molecule and how these shapes correlate with its biological activity.

For derivatives related to Propanamide, 3-amino-N-2-pyrimidinyl-, both computational and experimental methods are used to study conformation.

Computational Modeling: The three-dimensional structures of N-substituted 3-aminopyrazine-2-carboxamides were predicted using computational methods, providing insights into their likely shapes in a biological environment. mdpi.comnih.gov Such studies can help rationalize why certain derivatives are more active than others.

X-ray Crystallography: This technique provides precise information about the solid-state conformation of a molecule. For example, the crystal structure of 2-Amino-N-(2-chloropyridin-3-yl)benzamide, a related amide structure, revealed that its two aromatic rings are nearly coplanar, with a dihedral angle of just 2.28°. researchgate.net This planarity is stabilized by an intramolecular N—H⋯O hydrogen bond. researchgate.net Such conformational rigidity can be a key factor for potent biological activity, as it reduces the entropic penalty upon binding to a receptor.

The ability of a molecule to adopt a specific, low-energy conformation that is complementary to the binding site of a target protein is often a prerequisite for high-affinity interaction. Therefore, understanding the conformational preferences of Propanamide, 3-amino-N-2-pyrimidinyl- derivatives is essential for designing compounds with improved biological profiles.

Rational Design Principles: Scaffold Hopping and Bioisosteric Replacements

Rational drug design leverages SAR information to create novel molecules with enhanced properties. Two powerful strategies in this field are scaffold hopping and bioisosteric replacement.

Scaffold Hopping: This strategy involves replacing the central core (scaffold) of a known active compound with a structurally different core, while aiming to maintain or improve its biological activity by preserving the key pharmacophoric features. A successful example involved developing new anti-biofilm agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Researchers replaced the 2-aminoimidazole (2-AI) scaffold of a known inhibitor with a 2-aminopyrimidine (2-AP) scaffold. nih.gov This "scaffold hop" led to the development of new aryl 2-AP analogs with potent anti-biofilm activity, demonstrating that the 2-AP core could effectively mimic the function of the original 2-AI scaffold. nih.gov

Bioisosteric Replacements: Bioisosterism involves substituting an atom or a group of atoms in a molecule with another group that has similar physical or chemical properties, with the goal of enhancing activity or improving pharmacokinetic properties. This is a common strategy for probing the importance of specific functional groups.

In the study of benzamide (B126) analogs, the amide group was subjected to various bioisosteric replacements to identify which features were essential for anthelmintic activity. mdpi.com

Classical Replacements: Replacing the amide oxygen with sulfur (to form a thioamide) or selenium (to form a selenoamide) retained the biological activity. mdpi.com This suggested that the geometry and hydrogen-bonding capabilities of the amide-like group were crucial.

Non-Classical Replacements: Replacing the amide with groups like N-alkylamides or sulfonamides resulted in a significant loss of activity. mdpi.com However, replacement with a triazole group, a recognized non-classical bioisostere of amides, is another explored option as it preserves planar geometry and hydrogen bond donor/acceptor features. mdpi.com

The results of these bioisosteric replacements are summarized in the table below.

Original Group Bioisosteric Replacement Effect on Activity Reference
AmideThioamideActivity retained (92% motility reduction) mdpi.com
AmideSelenoamideActivity retained (100% motility reduction) mdpi.com
AmideN-AlkylamideNo significant activity mdpi.com
AmideSulfonamideNo significant activity mdpi.com
AmideUrea (B33335)Moderate activity (~47% motility reduction) mdpi.com

These rational design principles allow medicinal chemists to systematically navigate chemical space, moving beyond simple substituent modifications to explore novel chemical scaffolds and functional group mimetics, ultimately leading to the discovery of improved drug candidates. nih.govmdpi.com

Computational and Theoretical Chemistry Studies on Propanamide, 3 Amino N 2 Pyrimidinyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are used to determine the electronic structure and predict various chemical and physical characteristics.

The electronic structure of Propanamide, 3-amino-N-2-pyrimidinyl- can be thoroughly investigated using methods like Density Functional Theory (DFT). DFT is a popular quantum chemical method that calculates the electronic structure of many-body systems by focusing on the electron density. nih.gov These calculations can determine the optimized molecular geometry, corresponding to the lowest energy arrangement of the atoms.

Key electronic properties that can be derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distributions, revealing the location of electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. researchgate.net For instance, the nitrogen atoms in the pyrimidine (B1678525) ring and the amino group, as well as the oxygen of the amide group, are expected to be key sites for interactions.

Table 1: Illustrative Electronic Properties of Propanamide, 3-amino-N-2-pyrimidinyl- Calculated via DFT (Note: The following data is illustrative of typical results from DFT calculations and not based on published experimental values for this specific compound.)

Calculated PropertyIllustrative ValueUnitSignificance
HOMO Energy-6.5eVRelates to electron-donating ability
LUMO Energy-1.2eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3eVIndicator of chemical stability
Dipole Moment3.8DebyeMeasures overall polarity

Theoretical vibrational analysis is a powerful tool for interpreting experimental spectroscopic data, such as that obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. By performing frequency calculations, typically using DFT methods, a theoretical vibrational spectrum can be generated. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds (e.g., N-H, C=O, C-N).

Comparing the calculated vibrational frequencies with experimental spectra helps in the precise assignment of spectral bands to specific molecular motions. researchgate.net This process validates the calculated structure and provides a detailed understanding of the molecule's vibrational properties. nist.gov

Table 2: Illustrative Predicted Vibrational Frequencies for Propanamide, 3-amino-N-2-pyrimidinyl- (Note: This table presents a hypothetical assignment of vibrational modes based on functional groups present in the molecule.)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchPrimary Amine3450
N-H StretchAmide3350
C-H StretchAlkane Chain2980
C=O StretchAmide I1685
N-H BendPrimary Amine1620
C=N StretchPyrimidine Ring1570
C-N StretchAmine/Amide1250

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale than quantum mechanics can typically handle, providing insights into dynamic processes and intermolecular interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. mdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govresearchgate.net For Propanamide, 3-amino-N-2-pyrimidinyl-, docking studies could be performed against various protein targets where pyrimidine derivatives are known to be active. nih.gov

The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity, often reported as a binding energy (in kcal/mol). The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.gov

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. biorxiv.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. For Propanamide, 3-amino-N-2-pyrimidinyl-, MD simulations can be used to study its conformational stability in different environments (e.g., in water). nih.gov

When a ligand is docked into a protein, MD simulations can assess the stability of the resulting complex. nih.gov By simulating the complex for nanoseconds or longer, researchers can observe how the ligand and protein adjust to each other, confirm the stability of key binding interactions, and identify any conformational changes that occur upon binding. biorxiv.org

Any non-rigid molecule like Propanamide, 3-amino-N-2-pyrimidinyl- can exist in multiple conformations due to the rotation around its single bonds. Exploring the conformational space is essential to identify the most stable, low-energy conformers. The collection of all possible conformations and their corresponding potential energies forms the molecule's energy landscape. frontiersin.org

Computational methods can systematically search for different conformers and calculate their relative energies to identify the most stable structures. nih.govcam.ac.uk Understanding the energy landscape helps to explain which shapes the molecule is most likely to adopt and how it might transition between different functional states. nih.gov This knowledge is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into a receptor's binding site.

In Silico Design and Virtual Screening Methodologies for Novel Analogs

The development of novel analogs of Propanamide, 3-amino-N-2-pyrimidinyl- is significantly enhanced through the application of computational and theoretical chemistry. These in silico approaches, including virtual screening and rational drug design, offer a time- and cost-effective strategy to identify and optimize lead compounds with desired biological activities. By simulating molecular interactions and predicting pharmacokinetic properties, researchers can prioritize the synthesis of candidates with a higher probability of success.

A common strategy in the design of novel analogs involves ligand-based virtual screening. This approach leverages the structural information of a known active compound to identify other molecules with similar properties from large chemical databases. An innovative extension of this is a collaborative, iterative virtual screening process. In such a workflow, the structure of an initial hit compound is shared among multiple partners who then perform parallel in silico screening on their proprietary databases to find close analogs or structurally distinct compounds with a similar pharmacophore. The most promising hits from each partner are then shared, creating a refined dataset for a subsequent round of more focused virtual screening. This iterative process continues, progressively enriching the understanding of the structure-activity relationship (SAR) and exploring a wider chemical space. nih.gov

Structure-based virtual screening (SBVS) presents another powerful alternative, particularly when the three-dimensional structure of the biological target is known. nih.gov This technique involves docking a library of virtual compounds into the active site of the target protein to predict their binding affinity and orientation. nih.gov By combining pharmacophore modeling with molecular docking and in silico toxicity predictions, computational methods can effectively identify potential drug candidates. nih.gov

For instance, in the design of novel derivatives of related heterocyclic systems like thiophene[3,2-d]pyrimidines, researchers have successfully employed rational design strategies guided by crystallographic studies of ligand-protein complexes. mdpi.com By targeting specific regions of the binding pocket, such as solvent-exposed areas, novel analogs with improved activity against resistant strains can be developed. mdpi.comnih.gov This highlights the importance of integrating structural biology data into the in silico design process.

Target Identification and Validation: Defining the biological target and understanding its role in the disease of interest.

Pharmacophore Modeling: Identifying the key chemical features of Propanamide, 3-amino-N-2-pyrimidinyl- that are essential for its biological activity.

Virtual Screening: Using the pharmacophore model or the target's binding site to screen large compound libraries for molecules with complementary features.

Molecular Docking: Predicting the binding mode and affinity of the hit compounds to the target protein.

ADME/Tox Prediction: In silico assessment of the absorption, distribution, metabolism, excretion, and toxicity profiles of the most promising candidates.

Iterative Optimization: Modifying the lead compounds based on the computational data to enhance their potency and drug-like properties.

The following tables represent the kind of data that would be generated during such a computational study, drawing on examples from research on similar pyrimidine-containing compounds.

Table 1: Example of Virtual Screening Hits and Predicted Binding Affinities

Compound IDSource DatabaseDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
CSMS00081585868Chemspace-9.952.10
Hit Compound 2Virtual Library-9.778.50
Hit Compound 3Virtual Library-9.5115.30
Hit Compound 4Virtual Library-9.3162.80
Hit Compound 5Virtual Library-9.1202.01
This table is a representative example based on virtual screening data for identifying inhibitors of a specific biological target and does not represent actual data for Propanamide, 3-amino-N-2-pyrimidinyl-. The data is adapted from a study on Plasmodium falciparum 5-aminolevulinate synthase inhibitors. nih.gov

Table 2: Example of In Silico ADME Properties Prediction for a Series of Analogs

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsLipinski's Rule of 5 Violations
Analog 10a427.484.2160
Analog 10b353.382.8150
Analog 10c383.413.1160
Analog 10d403.433.6150
Analog 10h461.944.5160
Analog 10i461.944.5160
This table illustrates the type of data generated from in silico ADME predictions for a series of N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine. mdpi.comnih.gov Such analyses are crucial for prioritizing compounds with favorable drug-like properties.

Through these computational methodologies, a deeper understanding of the SAR for Propanamide, 3-amino-N-2-pyrimidinyl- analogs can be achieved, guiding the synthesis of novel compounds with enhanced therapeutic potential. mdpi.com

Biological Target Identification and Molecular Interaction Studies in Vitro Focus

Enzyme Inhibition and Activation Studies

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are crucial enzymes in the epigenetic regulation of gene expression, and their inhibition is a key therapeutic strategy. mdpi.com While direct studies on Propanamide, 3-amino-N-2-pyrimidinyl- are not available, research into pyrimidine-based hydroxamic acids has revealed their potential as HDAC inhibitors. nih.gov

A series of synthesized hydroxamic acids featuring a pyrimidine (B1678525) ring connected to the hydroxamic acid group via a linker were tested for their inhibitory activity against HDAC4 and HDAC8 isoforms. The findings indicate that these compounds tend to inhibit the HDAC8 isoform more effectively than HDAC4. The most potent compound identified in this class was N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide, which demonstrated significant inhibition of both isoforms. nih.gov

CompoundHDAC4 IC₅₀ (µM)HDAC8 IC₅₀ (µM)
N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide16.61.2
Lipoxygenase Inhibition

Lipoxygenases (LOX) are enzymes involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. Inhibition of the 5-lipoxygenase-activating protein (FLAP) is a strategy to block this pathway. Research on indole-based compounds has led to the development of potent FLAP inhibitors. One such compound, GSK2190915, demonstrated a high affinity for FLAP binding and potent inhibition of leukotriene B4 (LTB₄) production in human whole blood assays. nih.gov

CompoundTargetBinding Potency (nM)LTB₄ Inhibition IC₅₀ (nM)
GSK2190915 (AM803)FLAP2.976
Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which mediate inflammation and pain. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. nih.gov Numerous studies have highlighted the potential of pyrimidine derivatives as selective COX-2 inhibitors.

One study detailed propanamide-sulfonamide based drug conjugates containing a pyrimidine ring as dual inhibitors of COX-2 and urease. nih.gov Another research effort synthesized pyrimidine-5-carbonitrile hybrids that showed good and selective COX-2 inhibition. nih.gov For instance, certain halogenated triarylpyrazoles with a pyrimidine-like structure exhibited excellent COX-2 inhibition with high selectivity indices. nih.gov Similarly, benzo-thieno[3,2-d]pyrimidin-4-one derivatives have been evaluated as potential selective COX-2 inhibitors, showing promise in suppressing PGE₂ production in cellular models. researchgate.net

Compound ClassTargetObserved Activity
Fluorinated triarylpyrazolesCOX-2IC₅₀ values as low as 0.049 µmol/L, with selectivity indices >200 nih.gov
Pyrimidine-5-carbonitrile hybridsCOX-2IC₅₀ values around 1.03-1.17 µmol/L nih.gov
Benzo-thieno[3,2-d]pyrimidine derivativesCOX-2Potent inhibition of COX-2 expression and PGE₂ release researchgate.net
Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is an essential enzyme for DNA synthesis and a target for anticancer drugs. nih.gov Nonclassical antifolates based on a pyrrolo[2,3-d]pyrimidine scaffold have been synthesized and evaluated as potential inhibitors of human TS. These compounds, which feature a pyrimidine ring as part of their core structure, have demonstrated potent inhibitory activity. Specifically, analogues with 3',4'-dichloro and 4'-nitro substituents were found to be more potent against human TS than reference inhibitors like PDDF. nih.gov

CompoundTargetActivity Notes
2-amino-4-oxo-5-[(3',4'-dichlorophenyl)sulfanyl]pyrrolo[2,3-d]pyrimidineHuman Thymidylate SynthaseMore potent than PDDF nih.gov
2-amino-4-oxo-5-[(4'-nitrophenyl)sulfanyl]pyrrolo[2,3-d]pyrimidineHuman Thymidylate SynthaseMore potent than PDDF nih.gov
Farnesyltransferase (PfPFT) Inhibition

Farnesyltransferase is a critical enzyme in the post-translational modification of proteins, including the Ras protein involved in cell signaling. While various non-thiol inhibitors of this enzyme have been developed, the available literature from the conducted search does not specify pyrimidine-based compounds, such as Propanamide, 3-amino-N-2-pyrimidinyl-, as a studied class for this particular target. nih.gov

Modulation of Transcription Factors (e.g., NF-κB, AP-1)

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. nih.gov The activity of many anti-inflammatory compounds, including selective COX-2 inhibitors, is often linked to their ability to modulate the NF-κB signaling pathway. nih.gov Studies on amino derivatives of diaryl pyrimidines have shown that these molecules can inhibit the production of inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells. mdpi.com This inhibitory action on key inflammatory outputs suggests an upstream modulation of signaling pathways, potentially involving NF-κB. For example, pyrimidine derivatives with amino groups in the para-position of the aryl rings demonstrated the highest activity against both NO and IL-6 secretion. mdpi.com

Compound ClassActivityIL-6 IC₅₀ (µM)NO IC₅₀ (µM)
Diaryl pyrimidine with p-amino groups (6e)Inhibition of IL-6 and NO secretion18.4516.24
Diaryl nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine with p-amino groups (7c)Inhibition of IL-6 and NO secretion2.2015.20

Receptor Binding and Functional Assays (e.g., Neuronal Nicotinic Acetylcholine Receptors)

Comprehensive searches of scientific literature and bioactivity databases did not yield specific data regarding the binding affinity or functional activity of Propanamide, 3-amino-N-2-pyrimidinyl- at neuronal nicotinic acetylcholine receptors (nAChRs) or other biological targets. While the pyrimidine and propanamide moieties are present in various biologically active molecules, experimental data for this specific compound remains unavailable in the public domain.

Neuronal nAChRs are a diverse family of ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. wikipedia.orgacnp.orgnih.govnih.gov They are pentameric structures composed of various alpha (α) and beta (β) subunits, with the subunit composition determining the receptor's pharmacological and biophysical properties. acnp.orgnih.govnih.gov For instance, receptors containing the α7 subunit are typically homomeric and characterized by a low affinity for nicotine and rapid desensitization, whereas α4β2-containing receptors exhibit high affinity for nicotine and slower desensitization kinetics.

Binding assays for nAChRs typically involve radioligand competition studies to determine the affinity of a test compound. In these assays, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., brain tissue homogenates or cells expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From this, the inhibition constant (Ki) can be calculated, which reflects the binding affinity of the compound for the receptor.

Functional assays, on the other hand, measure the effect of the compound on receptor activity. This is often done using electrophysiological techniques, such as two-electrode voltage clamp in Xenopus oocytes expressing the receptor, or patch-clamp recordings from cultured neurons or cell lines. These assays can determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a modulator (alters the receptor's response to an agonist).

Without experimental data, it is not possible to construct a data table of binding affinities (Ki) or functional potencies (EC50 or IC50) for Propanamide, 3-amino-N-2-pyrimidinyl- at neuronal nicotinic acetylcholine receptors.

Mechanistic Insights into Protein-Ligand Interactions

Detailed mechanistic insights into the protein-ligand interactions of Propanamide, 3-amino-N-2-pyrimidinyl- are not available due to a lack of structural biology studies, such as X-ray crystallography or cryo-electron microscopy, for this compound in complex with any protein target.

In general, the interaction of a ligand with a neuronal nicotinic acetylcholine receptor occurs at the interface between subunits in the extracellular domain. acnp.org The binding pocket is characterized by a number of aromatic amino acid residues that can form cation-π interactions with the positively charged amine of the ligand. Hydrogen bonds and van der Waals interactions also play a crucial role in stabilizing the ligand within the binding site. The specific amino acid residues that contribute to the binding pocket vary depending on the subunit composition of the receptor, which in turn accounts for the subtype selectivity of different ligands.

For a hypothetical interaction of Propanamide, 3-amino-N-2-pyrimidinyl- with an nAChR, one could speculate that the pyrimidine ring might engage in π-π stacking or hydrogen bonding with residues in the binding pocket. The amino group could potentially form a key salt bridge or hydrogen bond, while the propanamide backbone would orient these functional groups and could itself form additional interactions. However, without experimental evidence, the precise nature of these interactions remains purely speculative.

Computational modeling and docking studies could provide hypothetical binding poses and identify potential key interactions. Such studies would involve creating a three-dimensional model of Propanamide, 3-amino-N-2-pyrimidinyl- and computationally placing it into the known crystal structure of an nAChR ligand-binding domain. The resulting models could then be used to predict which amino acid residues are likely to be important for binding and to guide future experimental studies. As of now, no such studies for Propanamide, 3-amino-N-2-pyrimidinyl- have been published.

Advanced Analytical Methodologies for Characterization of Propanamide, 3 Amino N 2 Pyrimidinyl

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide a deep insight into the molecular architecture of Propanamide, 3-amino-N-2-pyrimidinyl- by examining its interaction with electromagnetic radiation. These techniques are fundamental to its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules in solution. The application of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments provides a detailed map of the proton and carbon frameworks of Propanamide, 3-amino-N-2-pyrimidinyl-.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the pyrimidinyl ring, the methylene (B1212753) groups of the propanamide side chain, the primary amine, and the amide N-H proton are expected. Protons on the pyrimidine (B1678525) ring typically resonate in the downfield aromatic region. The aliphatic protons of the propanamide chain exhibit characteristic splitting patterns due to coupling with adjacent protons, often appearing as triplets. The chemical shifts of the amine (-NH₂) and amide (-NH-) protons can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The carbonyl carbon of the amide functional group is characteristically found at a low field. The carbon atoms of the pyrimidine ring resonate in the aromatic region, with their positions influenced by the electronegative nitrogen atoms. The methylene carbons of the side chain appear in the upfield aliphatic region.

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity. COSY spectra reveal proton-proton couplings, confirming the sequence of the propanamide chain, while HSQC spectra correlate directly bonded protons and carbons, enabling definitive signal assignments.

Predicted ¹H NMR Data for Propanamide, 3-amino-N-2-pyrimidinyl-

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Pyrimidine H-4, H-6 8.4 - 8.7 Doublet
Pyrimidine H-5 6.9 - 7.3 Triplet
Amide N-H 9.5 - 10.5 Singlet (broad)
Methylene (-CH₂-CO) 2.6 - 2.9 Triplet
Methylene (-CH₂-NH₂) 3.1 - 3.4 Triplet

Predicted ¹³C NMR Data for Propanamide, 3-amino-N-2-pyrimidinyl-

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O) 171 - 176
Pyrimidine C-2 159 - 163
Pyrimidine C-4, C-6 156 - 159
Pyrimidine C-5 111 - 116
Methylene (-CH₂-CO) 36 - 41

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the various functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of Propanamide, 3-amino-N-2-pyrimidinyl- is expected to show distinct absorption bands. A strong band in the 1650-1680 cm⁻¹ region is indicative of the amide carbonyl (C=O) stretch. The N-H stretching vibrations from the primary amine and the secondary amide are anticipated in the 3200-3500 cm⁻¹ range. Additional absorptions corresponding to C-H, C-N, and C=N bonds, as well as N-H bending vibrations, further confirm the compound's structure.

Characteristic IR Absorption Bands for Propanamide, 3-amino-N-2-pyrimidinyl-

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amine (N-H) Stretch 3300 - 3500 (often two bands)
Amide (N-H) Stretch 3200 - 3400
C-H (aromatic) Stretch 3000 - 3100
C-H (aliphatic) Stretch 2850 - 2960
Carbonyl (C=O) Stretch 1650 - 1680
C=N, C=C (pyrimidine) Stretch 1550 - 1620
N-H Bend 1580 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light, which corresponds to electronic transitions. For Propanamide, 3-amino-N-2-pyrimidinyl-, the pyrimidine ring acts as the principal chromophore, giving rise to characteristic π → π* and n → π* transitions. The wavelength of maximum absorption (λmax) is sensitive to the solvent environment. This technique is also highly valuable for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound.

Mass Spectrometry (MS, LC-MS, High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool that provides information about the mass-to-charge ratio (m/z) of a compound and its fragments. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of Propanamide, 3-amino-N-2-pyrimidinyl- with high precision by providing an accurate molecular weight.

The mass spectrum displays a molecular ion peak or a protonated molecular ion peak ([M+H]⁺). The fragmentation pattern, which results from the breakdown of the molecule upon ionization, offers significant structural clues. For this compound, characteristic fragmentation would likely involve cleavage of the amide bond, loss of the terminal amino group, and fragmentation of the pyrimidine ring. When coupled with liquid chromatography (LC-MS), this technique allows for the separation and subsequent mass analysis of components within a mixture.

Predicted Mass Spectrometry Fragmentation for Propanamide, 3-amino-N-2-pyrimidinyl-

m/z Value (Predicted) Possible Fragment Identity Description of Neutral Loss
167.09 [M+H]⁺ Protonated molecular ion
150.06 [M+H - NH₃]⁺ Loss of ammonia (B1221849) from the primary amine
95.04 [C₄H₅N₂]⁺ Pyrimidin-2-amine fragment

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating individual components from a mixture and are the gold standard for assessing the purity of a chemical compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of Propanamide, 3-amino-N-2-pyrimidinyl-. A reversed-phase HPLC method is typically employed for this type of polar molecule. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, which is usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Additives like formic acid may be used to improve the peak shape and resolution.

The compound is identified by its characteristic retention time under specific chromatographic conditions. Purity is assessed by observing the chromatogram for any additional peaks, which would indicate the presence of impurities. The area of the peak corresponding to the compound is proportional to its concentration, making HPLC a powerful tool for quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physicochemical properties and biological activity of a chemical compound. X-ray crystallography stands as the definitive method for elucidating this architecture, providing detailed insights into bond lengths, bond angles, and the conformational preferences of molecules within a crystal lattice. Although specific crystallographic data for Propanamide, 3-amino-N-2-pyrimidinyl- is not publicly available, analysis of closely related structures provides a robust framework for understanding its likely solid-state characteristics.

Detailed Research Findings from Analogous Structures

To infer the structural properties of Propanamide, 3-amino-N-2-pyrimidinyl-, we can examine the crystallographic data of analogous N-pyrimidinyl acetamide (B32628) derivatives. A notable study on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide and 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide offers significant insights. nih.gov These compounds share the key N-pyrimidinyl amide linkage, providing a valid basis for structural comparison.

In the solid state, the conformation of these molecules is significantly influenced by non-covalent interactions, particularly hydrogen bonding. In the crystal structure of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, an intramolecular N—H⋯N hydrogen bond is observed. nih.gov This type of interaction is crucial in defining the planarity and orientation of the pyrimidine ring relative to the amide group.

Furthermore, the crystal packing of these analogous structures is dominated by intermolecular hydrogen bonds. Molecules are often linked into dimers or extended networks through N—H⋯N and N—H⋯O hydrogen bonds, forming well-defined ring motifs. nih.gov For instance, in both aforementioned acetamide derivatives, molecules form inversion dimers with R22(8) ring motifs via pairs of N—H⋯N hydrogen bonds. nih.gov This dimerization is a common feature in pyrimidine-containing structures and significantly stabilizes the crystal lattice.

Conformational analysis of various N-aryl amides reveals that the planarity of the amide group and the rotational barrier around the amide C-N bond are influenced by the nature of the aryl substituent. nih.gov Studies on N-azulenyl-N-methyl amides, for instance, have shown that the electronic properties and steric bulk of the aromatic ring dictate the preference for cis or trans conformation of the amide bond. nih.govacs.org While the primary amide in Propanamide, 3-amino-N-2-pyrimidinyl- is less complex, the principles of steric and electronic interactions between the pyrimidine ring and the propanamide group remain relevant.

Interactive Crystallographic Data of an Analogous Compound

The following table presents crystallographic data for a structurally related compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide, which serves as a valuable model for understanding the potential solid-state structure of Propanamide, 3-amino-N-2-pyrimidinyl-. researchgate.net The pyrazine (B50134) ring is isosteric to the pyrimidine ring, making this a relevant comparison.

Parameter Value
Compound Name 2-Phenyl-N-(pyrazin-2-yl)acetamide
Chemical Formula C₁₂H₁₁N₃O
Crystal System Monoclinic
Space Group P 2₁/c
Unit Cell Dimensions a = 8.1614(10) Å
b = 14.9430(13) Å
c = 9.3877(9) Å
α = 90°
β = 103.653(12)°
γ = 90°
Unit Cell Volume 1111.4(2) ų
Z (Molecules per unit cell) 4
Key Interactions Intramolecular C-H···O hydrogen bond forming an S(6) motif. Intermolecular N-H···O and C-H···O hydrogen bonds forming a two-dimensional network. researchgate.net

Data sourced from the study on 2-Phenyl-N-(pyrazin-2-yl)acetamide. researchgate.net

The data clearly indicates a monoclinic crystal system, which is common for such organic molecules. The unit cell parameters define the repeating unit of the crystal lattice. The presence of both intra- and intermolecular hydrogen bonds highlights the importance of these interactions in determining the solid-state conformation and packing of the molecules. researchgate.net The formation of a two-dimensional network through these hydrogen bonds suggests a layered structure in the crystal. researchgate.net

Derivatization and Analog Synthesis of Propanamide, 3 Amino N 2 Pyrimidinyl

Synthesis of Substituted Pyrimidinyl-Propanamide Analogs

The synthesis of substituted pyrimidinyl-propanamide analogs can be achieved through several established routes. A primary method involves the condensation of a substituted 2-aminopyrimidine (B69317) with a suitable three-carbon acylating agent, such as a protected 3-aminopropanoyl chloride or an activated ester of a 3-aminopropanoic acid derivative. The reaction conditions are typically managed to facilitate amide bond formation without significant side reactions.

Alternatively, the pyrimidine (B1678525) ring itself can be constructed in the final steps. This can be accomplished by condensing a guanidine (B92328) derivative with a β-keto ester or a related 1,3-dicarbonyl compound that already incorporates the desired propanamide side chain. nih.gov Microwave-assisted synthesis has been shown to be an effective technique for accelerating such reactions and improving yields. jchemrev.com The characterization of these synthesized analogs is routinely confirmed through elemental and spectral analysis. jchemrev.com

Table 1: Potential Substituents for Analog Synthesis

Position of Substitution Example Substituent Groups
Pyrimidine Ring (C4, C5, C6) Halogens (Cl, F, Br), Alkyl, Trifluoromethyl, Methoxy (B1213986), Phenyl
Propanamide Backbone (C2, C3) Alkyl, Hydroxyl, Phenyl
3-Amino Group Acyl, Alkyl, Aryl

Chemical Modifications at the Amino Group

The terminal 3-amino group of the propanamide moiety is a key site for chemical modification, allowing for the introduction of a wide array of functional groups to probe its role in molecular interactions. Standard protocols for the modification of primary amines are readily applicable. nih.gov

Acylation: The amino group can be acylated using acid chlorides or anhydrides (e.g., acetic anhydride, succinic anhydride) to form amide derivatives. This modification changes the charge state and hydrogen bonding potential of the group. nih.gov

Alkylation: Reductive alkylation with aldehydes or ketones in the presence of a reducing agent converts the primary amine into a secondary or tertiary amine while preserving its positive charge at physiological pH. nih.gov

Reaction with Isothiocyanates: Treatment with various isothiocyanates yields thiourea (B124793) derivatives, introducing a different type of polar, hydrogen-bonding functional group. nih.gov

Coupling with Functional Moieties: The amine can serve as a handle for attaching larger functional units, such as biotin (B1667282) for detection, fluorescent tags for biophysical studies, or metal-chelating agents. nih.gov

These modifications are crucial for creating bioconjugates, affinity probes, and other specialized chemical tools. nih.gov

Structural Diversification of the Pyrimidine Ring

The pyrimidine ring offers significant opportunities for structural diversification, which can profoundly influence the molecule's properties. nih.gov Synthetic strategies often begin with a pre-functionalized pyrimidine, such as 2-amino-4-chloropyrimidine, which allows for subsequent nucleophilic substitution reactions at the C4 position. jchemrev.com

Common diversification strategies include:

Substitution at C4/C6: Introducing various substituted amines or other nucleophiles to displace a leaving group like chloride. jchemrev.com

Substitution at C5: Halogenation or the introduction of groups like trifluoromethyl at the C5 position. jchemrev.com

Ring Fusion: The pyrimidine ring can be fused with other heterocyclic systems. For example, starting materials can be designed to undergo cyclization to form thiazolo[4,5-d]pyrimidines or pyrido[2,3-d]pyrimidines. researchgate.netjchemrev.com

One-pot, multicomponent reactions, sometimes catalyzed by novel agents like functionalized magnetic nanoparticles, have been developed to create complex heterocyclic frameworks containing the pyrimidine moiety in a single, efficient step. jchemrev.com

Derivatization of the Propanamide Backbone

Modification of the propanamide backbone itself provides another avenue for creating structural analogs. This can involve altering the length of the carbon chain or introducing substituents along the backbone. A notable approach is the use of non-proteinogenic amino acids in place of the 3-aminopropanoic acid precursor.

For instance, modified amino acids such as gabapentin (B195806) or baclofen (B1667701) can be coupled with a pyrimidine moiety. rsc.org This creates analogs where the simple ethyl chain of the propanamide backbone is replaced with a more complex, substituted scaffold, as seen in N-(pyrimidyl)gabapentin and N-(pyrimidyl)baclofen. rsc.org The synthesis involves the reaction of the amino acid with a suitable pyrimidine derivative, leading to a new N-C bond and a significantly altered molecular shape and functionality. rsc.org

Table 2: Comparison of Propanamide Backbones

Compound Backbone Structure Key Feature
Propanamide, 3-amino-N-2-pyrimidinyl- -(CO)CH₂CH₂NH₂ Linear three-carbon chain
N-(pyrimidyl)gabapentin -(CO)CH(CH₂COOH)CH₂CH₂- Cyclohexyl-fused backbone
N-(pyrimidyl)baclofen -(CO)CH(CH₂COOH)CH(p-Cl-Ph)- Phenyl-substituted backbone

Design and Synthesis of Hybrid Molecules Incorporating the Pyrimidinyl-Propanamide Scaffold

Molecular hybridization is a modern strategy in drug design that involves covalently linking two or more distinct pharmacophoric scaffolds to create a single hybrid molecule. nih.gov This approach aims to combine the functionalities of the parent molecules, potentially leading to compounds with improved properties. nih.govmdpi.com The pyrimidinyl-propanamide scaffold is a suitable candidate for inclusion in such hybrid designs.

The synthesis of these hybrids typically involves a convergent pathway where the pyrimidinyl-propanamide fragment and another bioactive molecule are synthesized separately and then joined via a suitable linker. nih.gov For example, the terminal amino group of the propanamide chain or a functional group on the pyrimidine ring could be used as a chemical handle for coupling.

Examples of scaffolds that could be hybridized with the pyrimidinyl-propanamide core include:

Quinolone Moieties: Known for their diverse biological activities, quinolones can be linked to the pyrimidine ring, a strategy that has been explored with other pyrimidine derivatives. nih.gov

Naphthoquinones: These structures are involved in redox processes and have been used to create hybrids with various heterocyclic systems. mdpi.com

Natural Products: Fragments from complex natural products, such as diterpene alkaloids, have been successfully combined with pyrimidines to generate novel hybrid structures. nsc.ru

The synthesis can be achieved through various coupling reactions, and one-pot procedures that combine cross-coupling and condensation steps have been reported to be effective. nsc.ru

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-amino-N-2-pyrimidinyl-propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling between pyrimidinyl amines and propanamide derivatives. Key steps include controlling temperature (e.g., maintaining 60–80°C for amide bond formation) and solvent choice (e.g., DMF or THF for solubility). Purification via column chromatography or recrystallization ensures high purity. Reaction optimization may require iterative adjustments of pH and stoichiometry to maximize yield .

Q. How should researchers characterize the structural integrity of 3-amino-N-2-pyrimidinyl-propanamide?

  • Methodological Answer : Use spectroscopic techniques:

  • IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • NMR : Confirm proton environments (e.g., pyrimidinyl protons at δ 8.5–9.0 ppm) and carbon backbone.
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve solid-state structures for absolute configuration validation .

Q. What safety protocols are essential for handling 3-amino-N-2-pyrimidinyl-propanamide in laboratory settings?

  • Methodological Answer : Follow hazard-specific guidelines:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store in a cool, dry place away from oxidizing agents.
  • Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data when this compound exhibits variable enzyme inhibition across assays?

  • Methodological Answer : Employ statistical analyses to differentiate assay variability:

  • ANOVA : Test for significant differences between assay replicates (e.g., p < 0.05 threshold).
  • Post-hoc t-tests : Identify specific group differences (e.g., unequal variance handling via Welch’s correction).
  • Control for variables like substrate concentration, pH, and incubation time to isolate compound effects .

Q. What strategies improve regioselectivity during synthetic modifications of 3-amino-N-2-pyrimidinyl-propanamide for targeted biological activity?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., amino groups) to direct reactions.
  • Catalytic Systems : Use transition-metal catalysts (e.g., Pd for cross-coupling) to enhance selectivity.
  • Computational Modeling : Predict reactive sites via DFT calculations to guide synthetic design .

Q. How can computational methods predict vibrational spectra and stability of 3-amino-N-2-pyrimidinyl-propanamide?

  • Methodological Answer :

  • Ab Initio Calculations : Simulate IR spectra using software like Gaussian or ORCA. Compare results with experimental IR-LD data for validation.
  • Conformational Analysis : Assess stability of tautomers or rotamers via potential energy surface scans.
  • Solvent Effects : Include solvent models (e.g., PCM) to refine predictions for solution-phase behavior .

Q. What experimental approaches elucidate interaction mechanisms between 3-amino-N-2-pyrimidinyl-propanamide and biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD, kon/koff) with immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Map binding poses using crystallographic data of target proteins (e.g., kinases) .

Data-Driven Insights

  • Statistical Significance : In enzyme assays, F-tests (e.g., F-value = 17.4 vs. F-critical = 2.8) can reveal unequal variances, necessitating Welch’s t-test for accurate comparisons .
  • Spectroscopic Validation : IR-LD spectroscopy of oriented crystals in nematic liquid crystals provides structural insights comparable to X-ray data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.